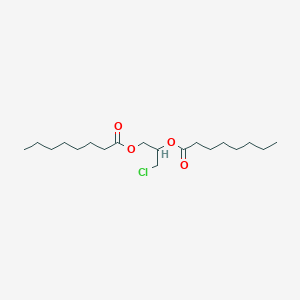

1,2-Dioctanoyl-3-chloropropanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H35ClO4 |

|---|---|

Poids moléculaire |

362.9 g/mol |

Nom IUPAC |

(3-chloro-2-octanoyloxypropyl) octanoate |

InChI |

InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |

Clé InChI |

CNRKHTIXDIUCMT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1,2-Dioctanoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the mechanism of action of 1,2-Dioctanoyl-3-chloropropanediol. A comprehensive review of the scientific literature reveals a significant gap in the direct study of this specific molecule. Consequently, this document provides a detailed overview of the known mechanisms of two structurally related and often conflated compounds: 1,2-dioctanoyl-sn-glycerol (diC8) and 3-monochloro-1,2-propanediol (3-MCPD) and its esters. By examining these related molecules, we can infer potential, though unverified, mechanisms of action for this compound. This guide aims to clarify the existing knowledge and highlight the need for future research on this specific chemical entity.

Introduction

This compound is a lipid molecule that combines the structural features of a diacylglycerol with a chlorinated propanediol backbone. While this compound is available for research purposes, there is a notable absence of published studies detailing its specific biological activities, mechanism of action, or toxicological profile. Much of the available information is extrapolated from research on two related compounds:

-

1,2-dioctanoyl-sn-glycerol (diC8): A well-known synthetic diacylglycerol (DAG) analog.

-

3-monochloro-1,2-propanediol (3-MCPD) and its fatty acid esters: Recognized food processing contaminants.

This guide will delineate the established mechanisms of these related compounds to provide a foundational understanding for researchers investigating this compound.

Potential Mechanisms of Action Based on Structural Analogs

Due to the lack of direct experimental data on this compound, its mechanism of action remains speculative. Based on its structure, two primary hypothetical pathways can be considered.

Activity as a Diacylglycerol Analog and Potential Protein Kinase C (PKC) Activator

The 1,2-dioctanoyl glycerol structure of the molecule suggests a possible role as a diacylglycerol (DAG) analog. Natural DAGs are critical second messengers in signal transduction, primarily through their activation of Protein Kinase C (PKC) isoforms.

The PKC Activation Pathway:

1,2-dioctanoyl-sn-glycerol (diC8) is a cell-permeable DAG analog widely used to study PKC-mediated signaling. The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane, leading to its activation. Activated PKC then phosphorylates a multitude of downstream protein substrates, regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Figure 1: Generalized Protein Kinase C (PKC) activation pathway by diacylglycerol (DAG).

If this compound acts as a DAG analog, it would be expected to activate PKC and influence these signaling cascades. However, the presence of the chlorine atom at the sn-3 position could significantly alter its binding affinity for the C1 domain of PKC or its interaction with the plasma membrane, potentially leading to altered or even inhibitory effects.

Toxicological Profile Similar to 3-Monochloro-1,2-propanediol (3-MCPD) Esters

The presence of the 3-chloro-1,2-propanediol backbone suggests that this compound could be metabolized to 3-MCPD. Fatty acid esters of 3-MCPD are known to be hydrolyzed by lipases in the gastrointestinal tract, releasing free 3-MCPD.

The Toxicological Pathway of 3-MCPD:

3-MCPD is a known toxicant with carcinogenic properties in animal models. Its primary mechanisms of toxicity include:

-

Nephrotoxicity: Causes damage to the renal tubules.

-

Reproductive Toxicity: Induces sterility in male rats.

-

Inhibition of Glycolysis: A key proposed mechanism for its testicular toxicity is the inhibition of glycolysis in sperm cells, leading to reduced motility and viability.[1]

Figure 2: Hypothetical toxicological pathway of this compound.

Should this compound be hydrolyzed in a similar manner, it would be expected to exhibit a toxicological profile comparable to other 3-MCPD esters.

Quantitative Data

A thorough literature search did not yield any quantitative data, such as IC50, EC50, or binding affinities, for this compound. For context, Table 1 provides examples of quantitative data for related compounds.

| Compound | Assay | Target | Value | Reference |

| 1,2-dioctanoyl-sn-glycerol (diC8) | Proliferation Assay | MCF-7 cells | Inhibition | [2] |

| 3-MCPD | Carcinogenicity Study | Male Rats | BMDL10 = 0.87 mg/kg bw/day | [3] |

BMDL10: The lower 95% confidence limit of the benchmark dose for a 10% response.

Experimental Protocols

No specific experimental protocols for the investigation of this compound were found in the literature. Researchers wishing to study this compound could adapt established protocols used for diC8 and 3-MCPD.

Hypothetical Experimental Workflow:

Figure 3: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The mechanism of action of this compound is currently unknown due to a lack of direct scientific investigation. Based on its chemical structure, it may act as a diacylglycerol analog, potentially modulating PKC activity, or it may serve as a pro-drug for the toxicant 3-MCPD. It is also possible that the molecule has a unique mechanism of action distinct from these possibilities.

There is a clear need for foundational research to characterize the biological activity of this compound. Future studies should focus on:

-

Biochemical assays: To determine if it binds to and activates PKC or other C1 domain-containing proteins.

-

Cell-based assays: To assess its effects on cell signaling, proliferation, and cytotoxicity in various cell lines.

-

In vivo studies: To investigate its metabolism, toxicological profile, and potential therapeutic or harmful effects in animal models.

Such research will be crucial to elucidate the true mechanism of action of this compound and to understand its potential applications or risks.

References

- 1. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dioctanoyl-3-chloropropanediol

This guide provides a comprehensive overview of the structure, properties, and potential biological significance of 1,2-Dioctanoyl-3-chloropropanediol. The content is tailored for researchers, scientists, and professionals in drug development, presenting available data, plausible experimental protocols, and hypothesized biological activities based on structurally similar molecules.

Introduction

This compound is a diacylglycerol derivative belonging to the class of 3-monochloropropane-1,2-diol (3-MCPD) esters. 3-MCPD and its esters are recognized as food processing contaminants, particularly in refined vegetable oils and fat-containing products.[1][2] The toxicological relevance of 3-MCPD esters primarily stems from their potential hydrolysis in the gastrointestinal tract, releasing free 3-MCPD, which has been classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Beyond its role as a contaminant, the structural similarity of this compound to endogenous signaling molecules like 1,2-diacylglycerols (DAGs) suggests potential roles in cellular signaling pathways. This guide aims to consolidate the available information on this specific diester and provide a framework for its further investigation.

Structure and Physicochemical Properties

The structure of this compound consists of a glycerol backbone esterified with two octanoic acid (caprylic acid) moieties at positions 1 and 2, and a chlorine atom at position 3.

Table 1: Chemical and Physical Properties of this compound and its Parent Compound

| Property | This compound | 3-chloro-1,2-propanediol (Parent Compound) |

| CAS Number | 95610-54-1[3] | 96-24-2[4][5] |

| Molecular Formula | C₁₉H₃₅ClO₄[3] | C₃H₇ClO₂[4][5] |

| Molecular Weight | 362.93 g/mol [3] | 110.54 g/mol [5] |

| Appearance | Solid (predicted) | Colorless to pale yellow liquid[4][6] |

| Melting Point | Data not available | -40 °C[4] |

| Boiling Point | Data not available | 213 °C[4][6] |

| Solubility | Insoluble in water (predicted), Soluble in organic solvents (predicted) | Soluble in water, alcohol, and ether[6] |

Synthesis and Purification

Plausible Experimental Protocol: Synthesis via Acyl Chloride Esterification

Objective: To synthesize this compound by reacting 3-chloro-1,2-propanediol with octanoyl chloride.

Materials:

-

3-chloro-1,2-propanediol

-

Octanoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-1,2-propanediol (1 equivalent) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Add anhydrous pyridine (2.2 equivalents) to the solution with stirring.

-

Slowly add octanoyl chloride (2.1 equivalents) dropwise to the cooled solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodology

The analysis of 3-MCPD esters, including this compound, is typically performed using chromatographic techniques coupled with mass spectrometry. The deuterated form, this compound-d5, is often used as an internal standard for quantification.[7]

Plausible Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound standard

-

This compound-d5 (internal standard)

-

Hexane (GC grade)

-

GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound and the internal standard in hexane.

-

Create a series of calibration standards by diluting the stock solution and adding a fixed concentration of the internal standard to each.

-

For unknown samples, dissolve a known weight in hexane and add the internal standard.

-

-

GC-MS Conditions (Example):

-

Injector: Splitless mode, 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp: 10 °C/min to 300 °C

-

Hold: 10 min at 300 °C

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

-

Data Analysis:

-

Identify the peaks for this compound and its deuterated internal standard based on their retention times and mass spectra.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the amount of this compound in unknown samples using the calibration curve.

-

Analytical Workflow Diagram

Caption: General workflow for the quantitative analysis of this compound by GC-MS.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, its close structural analog, 1,2-dioctanoyl-sn-glycerol (diC8), is a well-characterized cell-permeable diacylglycerol that potently activates Protein Kinase C (PKC). This suggests a plausible, yet unconfirmed, hypothesis that this compound may also modulate PKC activity.

Hypothesized Signaling Pathway: Protein Kinase C (PKC) Activation

Background: The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. They are activated by diacylglycerols, which are produced endogenously from the hydrolysis of membrane phospholipids.

Hypothesis: this compound, by mimicking the structure of diacylglycerol, may bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation and the subsequent phosphorylation of downstream target proteins.

References

- 1. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 95610-54-1 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Propanediol, 3-chloro- [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-1,2-propanediol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and enzymatic synthesis of 3-chloro-1,2-propanediol (3-MCPD), a crucial building block in pharmaceutical and chemical research. It offers detailed experimental protocols, quantitative data for process optimization, and visualizations of reaction pathways and workflows to support laboratory-scale synthesis for research and development purposes.

Chemical Synthesis of 3-Chloro-1,2-propanediol

The chemical synthesis of 3-MCPD is primarily achieved through two main routes: the hydrolysis of epichlorohydrin and the direct chlorination of glycerol. Both methods offer distinct advantages and are suited for various research needs.

Hydrolysis of Epichlorohydrin

The ring-opening of epichlorohydrin is a common and efficient method for producing 3-MCPD. This reaction can be performed under various conditions, including thermal, acid-catalyzed, and ultrasound-mediated processes.

a) Thermal Hydrolysis (Solvent-Free)

This eco-friendly method avoids the use of solvents and acidic or basic conditions, affording a high yield of 3-MCPD.

-

Materials: Epichlorohydrin, deionized water.

-

Procedure:

-

Combine epichlorohydrin (1 molar equivalent) and water (2.2 molar equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) (hexane-ethyl acetate 1:1). The reaction is typically complete within 3-24 hours, depending on the temperature.

-

After completion, remove excess water by distillation under reduced pressure (0.5 mm Hg) at 80°C to yield pure 3-chloro-1,2-propanediol.

-

b) Acid-Catalyzed Hydrolysis

The use of an acid catalyst can accelerate the hydrolysis of epichlorohydrin.

-

Materials: (R)-Epichlorohydrin, distilled water, L-2-chloropropionic acid.

-

Procedure:

-

In a 500-ml reaction flask, combine (R)-epichlorohydrin (1 mol), distilled water (1.5 mol), and L-2-chloropropionic acid (1 g).[1]

-

Heat the mixture to 80-90°C with stirring and maintain the reaction for 15 hours.[1]

-

Monitor the completion of the reaction by gas chromatography.[1]

-

Cool the reaction mixture to room temperature and adjust the pH to 6-7 with a 0.1N sodium hydroxide solution.[1]

-

Remove excess water by vacuum distillation (15-20 mmHg).[1]

-

Purify the product by high vacuum distillation (5-10 mmHg) to obtain (R)-3-chloro-1,2-propanediol.[1]

-

c) Ultrasound-Assisted Hydrolysis

Ultrasound irradiation offers a rapid and energy-efficient alternative to conventional heating.

-

Materials: Epichlorohydrin, deionized water.

-

Procedure:

-

Mix epichlorohydrin (1 molar equivalent) and water (2.2 molar equivalents) in a vessel suitable for sonication.

-

Irradiate the mixture with ultrasound at 90 W for 1 hour.

-

Remove excess water under reduced pressure (0.5 mm Hg) at 80°C to obtain the product.

-

Chlorination of Glycerol

Direct chlorination of glycerol using hydrogen chloride is another established method for 3-MCPD synthesis.

-

Materials: Glycerol, glacial acetic acid, gaseous hydrogen chloride.

-

Procedure:

-

In a suitable reaction vessel, mix 500 g of glycerol and 10 g of glacial acetic acid.[2]

-

Pass gaseous hydrogen chloride through the mixture at 105-110°C until a weight increase of 190 g is achieved.[2]

-

Purify the product by vacuum distillation. Initially, water will distill up to 114°C/14 mm Hg.[2]

-

Collect the 3-chloro-1,2-propanediol fraction between 114°C and 120°C/14 mm Hg.[2]

-

Quantitative Data for Chemical Synthesis Methods

| Method | Starting Material | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Thermal Hydrolysis | Epichlorohydrin | Water | 80-100 | 3-24 | ~99 | High | [3] |

| Acid-Catalyzed Hydrolysis | (R)-Epichlorohydrin | Water, L-2-chloropropionic acid | 80-90 | 15 | 95.57 | 99.2 (Chemical), 99.3 (Chiral) | [1] |

| Ultrasound-Assisted Hydrolysis | Epichlorohydrin | Water | - | 1 | 82 | High | [4] |

| Chlorination of Glycerol | Glycerol | Gaseous HCl, Acetic Acid | 105-110 | - | 66 | - | [2] |

Enzymatic Synthesis of Optically Active 3-Chloro-1,2-propanediol

For applications requiring enantiomerically pure 3-MCPD, enzymatic methods provide a highly selective approach. This typically involves the kinetic resolution of a racemic mixture.

Experimental Protocol: Microbial Resolution of (R,S)-3-Chloro-1,2-propanediol

This protocol utilizes microorganisms that selectively metabolize one enantiomer of 3-MCPD, leaving the other in the reaction medium.

-

Microorganism: A suitable strain capable of selectively metabolizing one enantiomer (e.g., Pichia farinosa, Geotrichum fermentans, Corynebacterium acetoacidophilum for (S)-3-MCPD).

-

Procedure:

-

Culture the selected microorganism under aerobic conditions for 10 to 96 hours.[5]

-

Collect the cells by centrifugation and wash them with water.[6]

-

Prepare a suspension of the cells in a suitable buffer (e.g., 0.3 M phosphate buffer, pH 7.0).[6]

-

Add (R,S)-3-chloro-1,2-propanediol to the cell suspension.[6]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 72-96 hours.[6]

-

After the reaction, remove the cells by centrifugation.[6]

-

Concentrate the supernatant and extract the remaining optically active 3-MCPD with a suitable solvent (e.g., ethyl acetate).[6]

-

Dehydrate the extract with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.[6]

-

Further purify the product by distillation if necessary.[6]

-

Workflow and Reaction Diagrams

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3-MCPD.

Caption: General experimental workflow for 3-MCPD synthesis.

Chemical Synthesis Pathways

The diagrams below illustrate the chemical transformations in the primary synthesis routes.

Caption: Hydrolysis of epichlorohydrin to 3-MCPD.

Caption: Chlorination of glycerol to 3-MCPD.

Role of 3-MCPD in Signaling Pathway Research

Recent studies have highlighted the impact of 3-MCPD esters on cellular signaling pathways, particularly in the context of toxicology. In vivo, these esters are hydrolyzed to free 3-MCPD, which has been shown to induce nephrotoxicity through the activation of specific signaling cascades. This makes 3-MCPD a relevant compound for research into cellular stress and toxicity mechanisms.

3-MCPD esters have been found to activate the JNK/p53 and RIPK1/RIPK3/MLKL signaling pathways in proximal tubular cells of the kidney.[3] Activation of the JNK/p53 pathway leads to apoptosis (programmed cell death), while the activation of the RIPK1/RIPK3/MLKL pathway results in necroptosis (a form of programmed necrosis) and inflammation, ultimately causing acute kidney injury.[3]

The diagram below illustrates the proposed mechanism of 3-MCPD ester-induced nephrotoxicity.

Caption: 3-MCPD ester-induced signaling pathways in nephrotoxicity.

References

- 1. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US5017484A - Process for preparing 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Chemical Characteristics of 1,2-Dioctanoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics of 1,2-Dioctanoyl-3-chloropropanediol, a significant compound in the field of lipid research and toxicology. This document collates available data on its chemical and physical properties, alongside analytical methodologies, to serve as a foundational resource for professionals in research and drug development.

Core Chemical Identity

This compound is a diacylglycerol derivative and an ester of 3-chloro-1,2-propanediol (3-MCPD). Its structure features a chloropropanediol backbone with two octanoyl (C8) fatty acid chains esterified at the sn-1 and sn-2 positions.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | (2R)-3-chloro-2-(octanoyloxy)propyl octanoate |

| Alternate Names | 1,2-Dioctanoyl-3-chloro-1,2-propanediol, 1-(Chloromethyl)-1,2-ethanediyl dioctanoate[1] |

| CAS Number | 95610-54-1[1][2][3] |

| Molecular Formula | C₁₉H₃₅ClO₄[1][2][3] |

| SMILES | CCCCCCCC(=O)OC(CCl)COC(=O)CCCCCCC |

| InChI Key | CNRKHTIXDIUCMT-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact diester is limited, the properties of its parent compound, 3-chloro-1,2-propanediol, offer valuable context.

Table 2: Physicochemical Data

| Property | This compound | 3-Chloro-1,2-propanediol (for reference) |

| Molecular Weight | 362.93 g/mol [1][2][3] | 110.54 g/mol [4][5] |

| Appearance | Solid[1][2][3] | Colorless to pale yellow liquid[5][6] |

| Melting Point | Not specified | -40 °C[5][7] |

| Boiling Point | Not specified | 213 °C[4][7] |

| Density | Not specified | 1.322 g/mL at 25 °C[7] |

| Solubility | Soluble in organic solvents | Soluble in water, alcohol, and diethyl ether[4][5][6] |

| Purity | >98%[1][2][3][8] | >99%[9] |

| Storage Conditions | Store at -20°C[2][3] | Room temperature[10] |

Experimental Protocols

Synthesis of 3-MCPD Esters

The synthesis of 3-MCPD esters, such as this compound, can be approached through several routes. One common method involves the direct esterification of 3-chloro-1,2-propanediol with the corresponding fatty acid or acyl chloride.

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of 3-MCPD esters is typically performed using chromatographic techniques coupled with mass spectrometry. These methods are essential for both quantification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of 3-MCPD esters.[11] The methodology often involves an indirect approach where the esters are first hydrolyzed to release free 3-MCPD, which is then derivatized and analyzed. A deuterated internal standard, such as 3-MCPD-d5, is commonly used for accurate quantification.[11][12]

Liquid Chromatography-Mass Spectrometry (LC-MS): More recent methods utilize ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (U-HPLC-HRMS) for the direct analysis of intact 3-MCPD diesters in various matrices.[13] This approach often includes a sample clean-up step, for example, using a silica gel column to remove interfering compounds.[13]

A logical workflow for the analytical determination is presented below:

Caption: General analytical workflow for the determination of 3-MCPD esters.

Biological Context and Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. Research has primarily focused on the toxicological effects of its parent compound, 3-MCPD, which is known to have renal and reproductive toxicity. It is hypothesized that 3-MCPD esters may act as a source of free 3-MCPD in vivo following enzymatic hydrolysis. Further research is required to elucidate the specific molecular interactions and signaling cascades affected by this compound.

Conclusion

This technical guide consolidates the available chemical and physical data for this compound. While a comprehensive dataset for this specific molecule is still emerging, the information presented here, drawn from data on the compound itself and its parent molecule, provides a solid foundation for researchers and professionals in drug development. The outlined synthetic and analytical frameworks offer starting points for further investigation and application of this compound. As research progresses, a deeper understanding of its biological activities and mechanisms of action is anticipated.

References

- 1. This compound - CD Biosynsis [biosynsis.com]

- 2. This compound | 95610-54-1 | INDOFINE Chemical Company [indofinechemical.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. (±)-3-Chloro-1,2-propanediol 98 96-24-2 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. larodan.com [larodan.com]

- 9. larodan.com [larodan.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. agriculturejournals.cz [agriculturejournals.cz]

- 12. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,2-Dioctanoyl-3-chloropropanediol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-chloropropanediol is a synthetic diacylglycerol (DAG) analog. While structurally similar to the well-characterized Protein Kinase C (PKC) activator, 1,2-dioctanoyl-sn-glycerol (DiC8), the substitution of a hydroxyl group with a chlorine atom at the sn-3 position fundamentally alters its biological activity. This modification prevents its interaction with the C1 domain of PKC, rendering it inactive as a direct PKC activator. Consequently, this compound serves as an ideal negative control in cell culture experiments designed to investigate DAG-mediated signaling events, particularly those involving PKC activation. Its use allows researchers to distinguish PKC-dependent effects from non-specific cellular responses to lipid molecules.

This document provides detailed protocols for the use of this compound in conjunction with its active counterpart, 1,2-dioctanoyl-sn-glycerol (DiC8), for studying PKC signaling in cultured cells.

Mechanism of Action

1,2-dioctanoyl-sn-glycerol (DiC8) is a cell-permeable analog of diacylglycerol that mimics the endogenous second messenger. It activates conventional and novel PKC isoforms by binding to their C1 domains. This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.

In contrast, this compound, lacking the critical hydroxyl group for PKC binding, does not activate PKC. It is therefore used to control for any potential non-specific effects of lipid treatment in cell culture, such as alterations in membrane fluidity or solvent effects.

Data Presentation

The following table summarizes typical concentration ranges and observed effects for the PKC activator 1,2-dioctanoyl-sn-glycerol (DiC8), which can be used as a guideline for designing experiments with this compound as a negative control.

| Compound | Cell Type | Concentration Range | Incubation Time | Observed Effect of DiC8 | Reference |

| 1,2-dioctanoyl-sn-glycerol (DiC8) | Embryonic chicken spinal cord explants | 5 µM | Not specified | Stimulated neurite outgrowth | [1] |

| 1,2-dioctanoyl-sn-glycerol (DiC8) | Embryonic chicken spinal cord explants | 30-60 µM | A few minutes | Retraction of filopodia, increased lamellipodia protrusion | [1] |

| 1,2-dioctanoyl-sn-glycerol (DiC8) | Adult rat ventricular myocytes | 1-10 µM | Not specified | Concentration-dependent inhibition of L-type Ca2+ current | [2] |

| 1,2-dioctanoyl-sn-glycerol (DiC8) | MCF-7 human breast cancer cells | 43 µg/ml | 5 minutes | Transient translocation of Protein Kinase C | [3] |

| 1,2-dioctanoyl-sn-glycerol (DiC8) | Guinea pig neutrophils | 7.8 µM | Not specified | Superoxide release | [4] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

-

This compound

-

1,2-dioctanoyl-sn-glycerol (DiC8)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Allow the vial of this compound and DiC8 to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of each compound by dissolving the appropriate amount in anhydrous DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: 362.93 g/mol ), add 275.5 µL of DMSO. For a 1 mg vial of DiC8 (Molecular Weight: 344.49 g/mol ), add 290.3 µL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solutions into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C.

Protocol 2: Treatment of Cultured Cells

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

10 mM stock solutions of this compound and DiC8

-

Vehicle control (DMSO)

Procedure:

-

Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

On the day of the experiment, prepare fresh dilutions of the stock solutions in pre-warmed complete cell culture medium. The final concentration of DMSO should be kept constant across all conditions and should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

-

Prepare the following experimental groups:

-

Untreated control

-

Vehicle control (DMSO)

-

This compound (negative control) at the desired final concentration.

-

1,2-dioctanoyl-sn-glycerol (DiC8) (positive control) at the desired final concentration.

-

-

Carefully remove the existing culture medium from the cells.

-

Add the medium containing the respective treatments to the cells.

-

Incubate the cells for the desired period (e.g., from a few minutes to several hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Following incubation, proceed with the desired downstream analysis (e.g., Western blotting for PKC substrate phosphorylation, immunofluorescence for PKC translocation, cell viability assays, etc.).

Mandatory Visualization

Caption: PKC signaling pathway activation by DiC8 and the role of the negative control.

Caption: Experimental workflow for studying PKC activation in cell culture.

References

- 1. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Analysis of Cellular Lipid Metabolism Using a 1,2-Dioctanoyl-3-chloropropanediol Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) isoforms.[1][2] Beyond their role in signaling, DAGs are central intermediates in lipid metabolism, serving as precursors for the synthesis of major phospholipid classes such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), as well as triacylglycerols (TAGs).[3][4] Understanding the dynamics of DAG metabolism is crucial for research in cancer, metabolic disorders, and neurobiology.

This application note describes a robust method for tracing the metabolic fate of a cell-permeable DAG analogue, 1,2-Dioctanoyl-3-chloropropanediol, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The short octanoyl (C8) chains facilitate rapid uptake by cultured cells, and the chlorine atom provides a distinct isotopic signature for mass spectrometric detection. For quantitative studies, a stable isotope-labeled internal standard, such as this compound-d5, is recommended to ensure high accuracy and precision.[5] This tracer-based lipidomics approach allows for the dynamic monitoring of the incorporation of the diacylglycerol backbone into various downstream lipid species, providing valuable insights into the activity of lipid metabolic pathways.

Signaling and Metabolic Pathways

The this compound tracer, as a DAG mimetic, can engage with cellular machinery in two primary ways: by activating signaling cascades and by entering metabolic pathways as a substrate for lipid synthesis.

Caption: Diacylglycerol signaling and metabolic fate.

Experimental Workflow

The overall experimental procedure involves cell culture, incubation with the tracer, lipid extraction, and subsequent analysis by LC-MS/MS. A parallel workflow without the tracer serves as a negative control.

Caption: Experimental workflow for tracer analysis.

Protocols

Materials and Reagents

-

Cell Lines: e.g., HEK293T, HeLa, or a cell line relevant to the research question.

-

Cell Culture Media and Reagents: DMEM, FBS, PBS, Trypsin-EDTA.

-

Tracer: this compound (and/or its deuterated -d5 analogue).

-

Solvents (LC-MS Grade): Methanol, Methyl-tert-butyl ether (MTBE), Water, Acetonitrile.

-

Additives: Formic acid, Ammonium acetate.

-

Internal Standards: A commercial lipidomics internal standard mix (e.g., EquiSPLASH LIPIDOMIX®, Avanti Polar Lipids).

Cell Culture and Tracer Incubation

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Prepare a stock solution of the this compound tracer in ethanol or DMSO.

-

Dilute the tracer stock in serum-free cell culture medium to a final working concentration (e.g., 10-50 µM).

-

Remove the growth medium from the cells, wash once with PBS, and add the tracer-containing medium.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.

-

At each time point, aspirate the medium, wash the cells twice with ice-cold PBS, and harvest the cells.

Lipid Extraction (MTBE Method)

This protocol is adapted from standard lipidomics procedures.[3]

-

To the cell pellet (from one well of a 6-well plate), add 400 µL of cold methanol and the internal standard mix.

-

Vortex thoroughly for 1 minute to homogenize.

-

Add 1.2 mL of MTBE.

-

Vortex for 10 seconds and then shake for 15 minutes at 4°C.

-

Induce phase separation by adding 300 µL of water and vortexing for 20 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase (~1 mL) into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid film in 100 µL of Acetonitrile/Isopropanol (1:1, v/v) for LC-MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

-

Gradient: A suitable gradient from ~30% B to 100% B over 15-20 minutes to resolve different lipid classes.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Table 1: LC-MS/MS Parameters for Tracer and Potential Metabolites

| Analyte Class | Precursor Ion (m/z) (Positive Mode) | Product Ion (m/z) (Positive Mode) | Notes |

| Tracer (this compound) | 377.2 ([M+NH4]+) | 235.2 | Loss of octanoic acid and ammonia |

| Phosphatidylcholine (PC) containing C8:0 | Varies (e.g., PC 16:0/8:0) | 184.1 | Characteristic phosphocholine headgroup fragment |

| Phosphatidylethanolamine (PE) containing C8:0 | Varies (e.g., PE 18:1/8:0) | Neutral loss of 141.0 | Characteristic phosphoethanolamine headgroup neutral loss |

Quantitative Data Presentation

The following table presents hypothetical data from a time-course experiment, demonstrating the incorporation of the octanoyl (C8:0) fatty acid from the tracer into major phospholipid classes. Data is normalized to an internal standard and cell number.

Table 2: Time-Dependent Incorporation of Tracer-Derived C8:0 into Phospholipids

| Time (Hours) | Tracer Remaining (Relative Abundance) | PC (x:x/8:0) (Relative Abundance) | PE (x:x/8:0) (Relative Abundance) |

| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 1 | 75.3 ± 4.1 | 12.5 ± 1.8 | 8.2 ± 1.1 |

| 4 | 42.1 ± 3.5 | 35.8 ± 2.9 | 22.4 ± 2.5 |

| 8 | 15.6 ± 2.2 | 58.2 ± 4.7 | 39.7 ± 3.8 |

| 24 | 2.1 ± 0.5 | 78.9 ± 6.3 | 55.1 ± 5.0 |

Values are represented as mean ± standard deviation (n=3).

Conclusion

The use of this compound as a metabolic tracer provides a powerful tool for investigating the dynamics of diacylglycerol metabolism and its contribution to the cellular lipidome. The detailed protocols for sample preparation and LC-MS/MS analysis presented here offer a reliable and reproducible method for quantifying the flux of this DAG analogue into downstream phospholipid synthesis. This approach is highly adaptable for researchers in basic science and drug development to probe the effects of genetic modifications, drug candidates, or disease states on lipid metabolic pathways.

References

- 1. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAG tales: the multiple faces of diacylglycerol--stereochemistry, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New patterns of diacylglycerol metabolism in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Lipid Signaling with 1,2-Dioctanoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-chloropropanediol (DCPD) is a synthetic diacylglycerol (DAG) analog that serves as a valuable tool for dissecting lipid signaling pathways. Structurally similar to the well-characterized protein kinase C (PKC) activator, 1,2-dioctanoyl-sn-glycerol (diC8), DCPD's key feature is the substitution of the hydroxyl group at the sn-3 position of the glycerol backbone with a chlorine atom. This modification makes DCPD a non-phosphorylatable analog of DAG, rendering it a potent inhibitor of diacylglycerol kinases (DGKs).[1] Consequently, DCPD can be employed to uncouple DAG-mediated signaling events from those requiring the subsequent generation of phosphatidic acid (PA) by DGK.

These application notes provide a comprehensive guide for utilizing DCPD in lipid signaling research, with a focus on its application as a DGK inhibitor and as a comparative tool for studying PKC activation. Detailed protocols for key in vitro assays are provided, along with expected outcomes and data presentation guidelines.

Core Concepts & Signaling Pathways

The central role of DCPD in experimental design revolves around the diacylglycerol signaling cascade. In this pathway, extracellular signals activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits and activates members of the Protein Kinase C (PKC) family, leading to the phosphorylation of a multitude of downstream targets and subsequent cellular responses.

The signaling is attenuated by Diacylglycerol Kinases (DGKs), which phosphorylate DAG at the sn-3 hydroxyl group to produce phosphatidic acid (PA). PA itself is a signaling molecule with its own set of downstream effectors. DCPD, by blocking the action of DGK, allows for the specific investigation of DAG-dependent pathways in the absence of PA production.

Below is a diagram illustrating the canonical diacylglycerol signaling pathway and the point of intervention for DCPD.

Caption: Diacylglycerol signaling pathway and the inhibitory action of DCPD.

Data Presentation

Quantitative data from experiments utilizing DCPD should be presented in a clear and structured format to facilitate comparison with controls.

Table 1: Comparative Activity of DCPD and diC8 in a Diacylglycerol Kinase (DGK) Activity Assay

| Compound | Concentration (µM) | DGK Activity (% of Control) | IC50 (µM) |

| Vehicle (DMSO) | - | 100 ± 5 | - |

| diC8 | 10 | 95 ± 7 | > 100 |

| DCPD | 1 | 80 ± 6 | 5.2 |

| 5 | 45 ± 5 | ||

| 10 | 15 ± 3 | ||

| 50 | 2 ± 1 |

Note: The data presented are hypothetical and for illustrative purposes.

Table 2: Comparative Efficacy of DCPD and diC8 in a Protein Kinase C (PKC) Activity Assay

| Compound | Concentration (µM) | PKC Activity (% of Max Activation) | EC50 (µM) |

| Vehicle (DMSO) | - | 0 ± 2 | - |

| diC8 | 1 | 25 ± 4 | 7.8 |

| 5 | 60 ± 8 | ||

| 10 | 95 ± 5 | ||

| 50 | 102 ± 6 | ||

| DCPD | 1 | 5 ± 2 | > 100 |

| 10 | 12 ± 3 | ||

| 50 | 15 ± 4 |

Note: The data presented are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol is designed to measure the activity of DGK in the presence of DCPD or other test compounds. The assay measures the conversion of a DAG substrate to phosphatidic acid.

Workflow Diagram:

Caption: Workflow for the in vitro Diacylglycerol Kinase (DGK) activity assay.

Materials:

-

Recombinant Diacylglycerol Kinase (e.g., DGKα, ζ)

-

DAG Substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

This compound (DCPD)

-

1,2-Dioctanoyl-sn-glycerol (diC8) as a negative control for inhibition

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Detection Reagents (e.g., fluorescent probe-based commercial kit)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DCPD and diC8 in DMSO.

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

Prepare the DAG substrate solution according to the manufacturer's instructions, often involving sonication to form micelles.

-

Prepare the ATP solution in kinase buffer.

-

Dilute the recombinant DGK enzyme to the desired concentration in kinase buffer.

-

-

Reaction Setup:

-

To each well of a 96-well plate, add 20 µL of the DAG substrate.

-

Add 10 µL of the test compound dilution (DCPD, diC8, or vehicle control).

-

Add 10 µL of kinase buffer.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 10 µL of the diluted DGK enzyme to each well.

-

Mix thoroughly by gentle pipetting.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction and measure the amount of phosphatidic acid produced using a commercial detection kit. This often involves a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

-

Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of DGK activity relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the DCPD concentration to determine the IC50 value.

-

Expected Results:

-

diC8: Should show little to no inhibition of DGK activity, as it is a substrate.

-

DCPD: Is expected to inhibit DGK activity in a dose-dependent manner. The IC50 value will provide a quantitative measure of its inhibitory potency.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the ability of DCPD to activate PKC in comparison to the known activator, diC8. The assay quantifies the phosphorylation of a specific PKC substrate.

Workflow Diagram:

Caption: Workflow for the in vitro Protein Kinase C (PKC) activity assay.

Materials:

-

Purified Protein Kinase C (e.g., PKCα, β, γ)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

This compound (DCPD)

-

1,2-Dioctanoyl-sn-glycerol (diC8) as a positive control

-

Phosphatidylserine (PS)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DCPD and diC8 in DMSO.

-

Prepare lipid vesicles by co-sonicating phosphatidylserine with either DCPD, diC8, or vehicle in assay buffer.

-

Prepare serial dilutions of the lipid vesicles.

-

Prepare the PKC substrate peptide solution in assay buffer.

-

Prepare the [γ-32P]ATP solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

25 µL of assay buffer

-

10 µL of the lipid vesicle dilution

-

10 µL of the PKC substrate peptide solution

-

5 µL of purified PKC enzyme

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 10 µL of [γ-32P]ATP.

-

Vortex briefly and incubate at 30°C for 10-20 minutes.

-

-

Stopping the Reaction and Measuring Phosphorylation:

-

Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone and let the papers dry.

-

Place the dried papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background counts (reaction without enzyme).

-

Calculate the percentage of maximal PKC activation, with the highest concentration of diC8 set as 100%.

-

Plot the percentage of activation against the log of the compound concentration to determine the EC50 value.

-

Expected Results:

-

diC8: Should activate PKC in a dose-dependent manner, serving as the positive control.

-

DCPD: Is expected to show significantly reduced or no activation of PKC compared to diC8. The presence of the chloro group at the sn-3 position may hinder the proper conformational changes required for full PKC activation. This makes DCPD an excellent negative control to confirm that observed cellular effects of diC8 are indeed PKC-mediated.

Conclusion

This compound is a valuable chemical probe for the nuanced study of lipid signaling. Its inability to be phosphorylated by diacylglycerol kinases allows for the specific investigation of diacylglycerol-dependent, phosphatidic acid-independent signaling pathways. By using DCPD in conjunction with its phosphorylatable counterpart, diC8, researchers can effectively dissect the intricate roles of these two important lipid second messengers in a variety of cellular processes. The provided protocols offer a framework for the robust in vitro characterization of DCPD's effects on key enzymes in the diacylglycerol signaling cascade.

References

Application Notes and Protocols for Assessing Protein Kinase C (PKC) Activation by Diacylglycerol (DAG) Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG). Dysregulation of PKC activity is implicated in various diseases, including cancer and cardiovascular disorders, making it a significant target for drug discovery.

This document provides detailed application notes and experimental protocols for assessing the activation of PKC by DAG and its synthetic analogs. These methods are essential for screening and characterizing novel therapeutic compounds that modulate PKC activity.

Methods for Assessing PKC Activation

Several robust methods are available to quantify the activation of PKC by DAG analogs. The choice of method often depends on the specific research question, available equipment, and desired throughput. The primary methods covered in these notes are:

-

PKC Translocation Assays: Monitoring the redistribution of PKC from the cytosol to cellular membranes upon activation.

-

PKC Substrate Phosphorylation Assays: Detecting the phosphorylation of specific PKC substrates as a direct measure of its catalytic activity.

-

FRET-Based PKC Reporter Assays: Utilizing genetically encoded biosensors for real-time monitoring of PKC activity in living cells.

-

In Vitro Kinase Assays: Quantifying the phosphotransferase activity of purified PKC in a cell-free system.

PKC Translocation Assays

Principle: In its inactive state, PKC resides in the cytosol. Upon binding of DAG or its analogs to the C1 domain, PKC undergoes a conformational change that promotes its translocation to and association with the plasma membrane or other cellular membranes, a key step in its activation.[1][2] This translocation can be visualized and quantified using fluorescently tagged PKC isoforms.

Visualization of PKC Translocation Pathway

Caption: PKC translocation from the cytosol to the plasma membrane.

Experimental Protocol: Live-Cell Imaging of PKC Translocation

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, COS7)

-

Expression vector encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

-

Transfection reagent

-

High-resolution fluorescence microscope with live-cell imaging capabilities

-

Glass-bottom imaging dishes

-

Imaging medium (e.g., HBSS with 1 mM CaCl₂)

-

DAG analog stock solution (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG; di-octanoyl-s,n-glycerol, DOG)

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.

-

Transfect the cells with the fluorescently tagged PKC expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow for protein expression for 24-48 hours post-transfection.

-

-

Live-Cell Imaging:

-

Replace the culture medium with pre-warmed imaging medium.

-

Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

-

Identify a field of view with cells expressing a moderate level of the fluorescently tagged PKC, primarily localized in the cytosol.

-

Acquire baseline fluorescence images for 2-5 minutes to establish a stable signal.

-

-

Stimulation and Data Acquisition:

-

Add the DAG analog to the imaging dish at the desired final concentration.

-

Immediately begin acquiring a time-lapse series of images every 15-30 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the cytosolic and plasma membrane regions of individual cells over time.

-

Calculate the ratio of membrane to cytosolic fluorescence to determine the extent and kinetics of PKC translocation.

-

Plot the change in this ratio over time to visualize the response to the DAG analog.

-

PKC Substrate Phosphorylation Assays

Principle: The ultimate measure of PKC activation is its ability to phosphorylate downstream substrates. This can be assessed by detecting the phosphorylation of known PKC substrates at specific serine/threonine residues.[3] A common method is Western blotting using phospho-specific antibodies.

Workflow for Western Blot-based PKC Substrate Phosphorylation Assay

Caption: Western blot workflow for PKC substrate phosphorylation.

Experimental Protocol: Western Blotting for Phosphorylated PKC Substrates

Materials:

-

Cell line of interest

-

DAG analog for stimulation

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)[4]

-

Primary antibody specific for a phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with the DAG analog for the specified time and concentration.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase and protease inhibitors.[4]

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).

-

FRET-Based PKC Reporter Assays

Principle: Förster Resonance Energy Transfer (FRET)-based biosensors, such as the C Kinase Activity Reporter (CKAR), provide a dynamic and real-time readout of PKC activity in living cells.[6][7] CKAR is a genetically encoded reporter that consists of a PKC substrate peptide and a phospho-amino acid binding domain flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP). Phosphorylation of the substrate peptide by active PKC induces a conformational change in the reporter, leading to a change in FRET efficiency, which can be measured as a change in the ratio of acceptor to donor fluorescence.[7]

CKAR FRET-Based Reporter Mechanism

Caption: Mechanism of the FRET-based CKAR reporter for PKC activity.

Experimental Protocol: FRET Imaging with CKAR

Materials:

-

Mammalian cell line

-

Expression vector for a CKAR reporter

-

Transfection reagent

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)

-

Live-cell imaging chamber

-

Imaging medium

-

DAG analog stock solution

Procedure:

-

Cell Culture and Transfection:

-

Plate and transfect cells with the CKAR expression vector as described for the translocation assay.

-

-

FRET Imaging Setup:

-

Replace the culture medium with imaging medium and mount the cells on the microscope.

-

Select cells expressing low to moderate levels of the CKAR reporter to avoid artifacts.[6]

-

Configure the microscope to acquire images in the donor (e.g., CFP), acceptor (e.g., YFP), and FRET (CFP excitation, YFP emission) channels.

-

-

Data Acquisition:

-

Acquire baseline images in all three channels for 5-10 minutes.

-

Add the DAG analog to the cells.

-

Continue acquiring time-lapse images for the duration of the expected response.

-

-

FRET Analysis:

-

After background subtraction, calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each time point.

-

Normalize the FRET ratio to the baseline to determine the change in PKC activity.

-

Plot the normalized FRET ratio over time.

-

In Vitro Kinase Assays

Principle: This method directly measures the enzymatic activity of PKC in a controlled, cell-free environment. Purified or immunoprecipitated PKC is incubated with a specific substrate peptide, a lipid activator (containing the DAG analog and phosphatidylserine), and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabeled phosphate into the substrate is then quantified.[8]

Experimental Protocol: In Vitro PKC Kinase Assay

Materials:

-

Purified active PKC or cell lysate containing PKC

-

PKC substrate peptide (e.g., QKRPSQRSKYL)[8]

-

Lipid activator solution (phosphatidylserine and DAG analog)

-

Kinase assay buffer

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the kinase assay buffer, substrate peptide, and lipid activator. Sonicate the lipid activator on ice before use.[8]

-

Aliquot the master mix into reaction tubes.

-

Add the purified PKC or cell lysate to the reaction tubes. Include a negative control without the enzyme.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the [γ-³²P]ATP-containing Mg²⁺/ATP mixture.

-

Incubate the reaction at 30°C for 10-20 minutes. The reaction should be within the linear range.[8]

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

-

Washing:

-

Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

-

Quantification:

-

Place the dried P81 papers into scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKC (e.g., in pmol of phosphate transferred per minute per mg of protein).

-

Data Presentation: Quantitative Comparison of DAG Analogs

The efficacy and potency of different DAG analogs in activating PKC can be compared by generating dose-response curves for each compound using the assays described above. Key parameters to determine are the EC₅₀ (half-maximal effective concentration) and the maximum activation level.

| DAG Analog / Activator | PKC Isoform(s) | Assay Method | EC₅₀ | Maximum Activation (% of control) | Reference |

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Pan-PKC | KCNQ2/3 current inhibition (indirect measure of PKC activity) | ~10 µM | Modest inhibition | [6] |

| Di-octanoyl-s,n-glycerol (DOG) | PKCε | Translocation | ~90 µM | Saturated at >300 µM | [9] |

| Di-octanoyl-s,n-glycerol (DOG) | PKCα | Translocation | >200 µM | Lower affinity than for PKCε | [9] |

| Phorbol 12-Myristate 13-Acetate (PMA) | Pan-PKC (cPKC, nPKC) | FRET (ExRai-CKAR2) | Not specified | 178-234% increase in ratio | [10] |

| DAG-Lactones | PKCα, PKCδ | Translocation | Low nanomolar affinity | Prolonged translocation | [11] |

Note: The specific EC₅₀ and maximal activation values can vary significantly depending on the cell type, PKC isoform, and specific assay conditions. The data presented here are illustrative examples from the cited literature.

Conclusion

The methods outlined in these application notes provide a comprehensive toolkit for researchers studying PKC signaling and developing novel modulators of its activity. By combining techniques such as live-cell imaging of PKC translocation, quantification of substrate phosphorylation, real-time FRET-based activity reporters, and direct in vitro kinase assays, a thorough characterization of the effects of DAG analogs on PKC activation can be achieved. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. Quantitative properties and receptor reserve of the DAG and PKC branch of Gq-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conformationally constrained analogues of diacylglycerol (DAG). 27. Modulation of membrane translocation of protein kinase C (PKC) isozymes alpha and delta by diacylglycerol lactones (DAG-lactones) containing rigid-rod acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Deuterated Standards in Lipidomics Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the accurate and precise quantification of lipid species is paramount for understanding their complex roles in health and disease. Deuterated lipids, which are stable isotope-labeled versions of endogenous lipids where one or more hydrogen atoms are replaced by deuterium, serve as ideal internal standards for mass spectrometry-based quantification.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, allowing them to co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer.[1][2] This ensures reliable correction for variations that can occur during sample preparation, extraction, and analysis, ultimately enhancing data accuracy, reproducibility, and traceability.[3] This document provides detailed application notes and protocols for the effective use of deuterated standards in lipidomics research.

Core Principles of Using Deuterated Standards

The fundamental principle behind using deuterated internal standards is the stable isotope dilution technique.[4] A known quantity of the deuterated standard is added to a biological sample at the earliest stage of sample preparation, typically before lipid extraction.[5] Because the deuterated standard behaves almost identically to the endogenous analyte throughout the entire analytical workflow, the ratio of the endogenous lipid to the deuterated standard remains constant, even if sample loss occurs.[4] By measuring this ratio using mass spectrometry, the concentration of the endogenous lipid can be accurately determined.[4]

Advantages of Deuterated Standards:

-

Correction for Sample Loss: Compensates for analyte loss during extraction, evaporation, and other sample handling steps.[5]

-

Correction for Matrix Effects: Mitigates the impact of ion suppression or enhancement caused by other components in the sample matrix.[2][3]

-

Improved Accuracy and Precision: Leads to more reliable and reproducible quantitative data.[3][5]

-

Method Validation: Essential for validating bioanalytical methods according to regulatory guidelines, such as those from the Food and Drug Administration (FDA).[6][7]

Data Presentation: Commercially Available Deuterated Lipid Standards

A variety of deuterated lipid standards are commercially available, often as mixtures designed to cover multiple lipid classes for comprehensive lipidomics analysis. These standards are prepared gravimetrically to ensure precise concentrations and are typically packaged in amber ampules under an argon atmosphere to maintain stability.[8]

Table 1: Example of a Commercially Available Deuterated Lipidomics Mixture [8]

| Lipid Class | Example Deuterated Species |

| Glycerolipid | Deuterated Diacylglycerol |

| Sphingolipid | Deuterated Ceramide |

| Sterol Lipid | Deuterated Cholesterol |

| Fatty Acid | Deuterated Palmitic Acid |

| Fatty Ester | Deuterated Fatty Acyl Ester |

| Glycerophospholipid | Deuterated Phosphatidylcholine |

Table 2: Example of a Deuterated Ceramide Standard Mixture [9][10]

| Mixture Component | Molecular Weight ( g/mol ) | Concentration (µg/mL) | Molarity (µM) |

| C16 Ceramide-d7 (d18:1-d7/16:0) | 544.944 | 21.8 | 40 |

| C18 Ceramide-d7 (d18:1-d7/18:0) | 572.997 | 11.5 | 20 |

| C24 Ceramide-d7 (d18:1-d7/24:0) | 650.113 | 26.3 | 40 |

| C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z)) | 655.141 | 13.1 | 20 |

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes a common method for extracting total lipids from plasma samples, incorporating a deuterated internal standard mix at the initial step.

Materials:

-

Plasma samples

-

Deuterated internal standard mixture (e.g., SPLASH™ LIPIDOMIX™)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (Saline)

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a glass centrifuge tube, add 100 µL of plasma. Spike the sample with a known amount of the deuterated internal standard mixture. The amount added will depend on the concentration of the standard and the expected concentration of the endogenous lipids.

-

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]

-

Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture to induce phase separation.[5]

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[5]

-

Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[5]

-

Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.[5]

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

Protocol 2: Saponification for the Release of Fatty Acids

This protocol is used to release individual fatty acids from complex lipids like triglycerides and phospholipids.

Materials:

-

Dried lipid extract (from Protocol 1)

-

Methanolic potassium hydroxide (KOH) solution (0.5 M)

-

Hydrochloric acid (HCl) (1 M)

-

Hexane (HPLC grade)

-

Nitrogen gas evaporator

-

Water bath

Procedure:

-

Reconstitution and Hydrolysis: Reconstitute the dried lipid extract in 1 mL of methanolic KOH solution. Incubate the mixture in a water bath at 60°C for 1 hour to hydrolyze the ester bonds.[11]

-

Acidification: After cooling to room temperature, neutralize the solution by adding 1 mL of HCl.[4]

-

Fatty Acid Extraction: Add 2 mL of hexane to the solution and vortex vigorously for 2 minutes to extract the free fatty acids.

-

Phase Separation and Collection: Centrifuge at 2,000 x g for 5 minutes. Collect the upper hexane layer containing the free fatty acids.

-

Drying: Evaporate the hexane under a stream of nitrogen gas.[4]

-

Derivatization (Optional but Recommended): The dried free fatty acids can then be derivatized to improve their chromatographic and mass spectrometric properties before LC-MS/MS analysis.[4]

Protocol 3: LC-MS/MS Analysis for Quantitative Lipidomics

This protocol provides a general framework for the analysis of lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Reversed-phase C18 column[5]

LC Conditions:

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[5]

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5]

-

Gradient Elution: Start with a low percentage of mobile phase B and gradually increase to elute lipids based on their hydrophobicity.[5]

-

Flow Rate: 0.3-0.6 mL/min.[5]

-

Column Temperature: 55°C.[5]

MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer.[4] This involves monitoring specific precursor-to-product ion transitions for each endogenous lipid and its corresponding deuterated internal standard. For high-resolution instruments, targeted SIM or parallel reaction monitoring (PRM) can be used.

-

Data Analysis: The concentration of each endogenous lipid is calculated based on the peak area ratio of the analyte to its deuterated internal standard, using a calibration curve generated from a series of known concentrations of non-deuterated standards.[6]

Visualizations

Experimental Workflow

Caption: General workflow for quantitative lipidomics using deuterated internal standards.

Role of Deuterated Standards in Correcting Variability

Caption: How deuterated standards correct for analytical variability.

Application in Signaling Pathway Analysis

Deuterated standards are crucial for studying the dynamics of lipid signaling pathways.[12] By enabling accurate quantification, researchers can measure subtle changes in the levels of signaling lipids like diacylglycerol, ceramides, and phosphoinositides in response to various stimuli.

Caption: Use of deuterated standards in ceramide signaling pathway analysis.

Conclusion